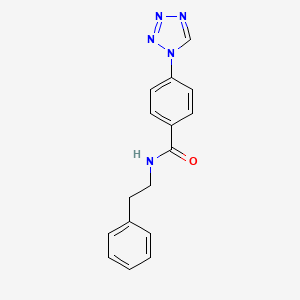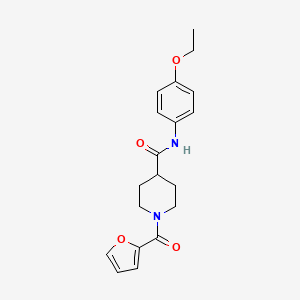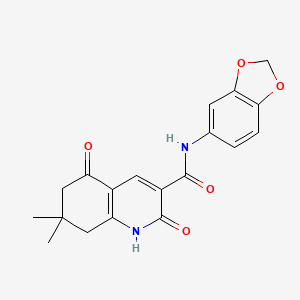
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has received significant attention in scientific research. It is a potent inhibitor of various enzymes and has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes, as mentioned earlier. It has been found to inhibit the activity of lipoxygenases, which are involved in the production of leukotrienes, a type of inflammatory mediator. It also inhibits the activity of cyclooxygenases, which are involved in the production of prostaglandins, another type of inflammatory mediator. Furthermore, it inhibits the activity of phospholipases, which are involved in the breakdown of cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one have been extensively studied. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its potent inhibitory activity against various enzymes, making it a useful tool for studying the mechanisms of inflammation and cancer. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to study its potential therapeutic applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another direction is to study its potential use as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential toxicity.
In conclusion, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. Its potent inhibitory activity against various enzymes makes it a useful tool for studying the mechanisms of inflammation and cancer. However, further studies are needed to determine its safety and efficacy in vivo, as well as its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde and 2,5-dichlorophenylglyoxal with urea in the presence of a catalytic amount of acetic acid. The resulting product is then purified by recrystallization to obtain a white crystalline solid.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been found to inhibit various enzymes such as lipoxygenases, cyclooxygenases, and phospholipases, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NO4/c1-24-15-7-9(5-12(19)16(15)25-2)6-14-18(23)26-17(22-14)11-8-10(20)3-4-13(11)21/h3-8H,1-2H3/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQDLVXBCHMQT-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5304944.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304956.png)
![3-(3,4-difluorophenyl)-5-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5304965.png)

![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304975.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(dimethylamino)propyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5304978.png)
![4-chloro-2-fluoro-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B5304985.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5304986.png)
![1-[2-(benzyloxy)-5-chlorobenzoyl]-4-methylpiperazine](/img/structure/B5305000.png)
![3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5305005.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5305014.png)
